![molecular formula C9H8ClN3 B062924 7-Allyl-4-chlor-7H-pyrrolo[2,3-D]pyrimidin CAS No. 186519-91-5](/img/structure/B62924.png)
7-Allyl-4-chlor-7H-pyrrolo[2,3-D]pyrimidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can be complex, involving multiple steps such as chlorination, ozonization, acetalization, and cyclocondensation. For example, the synthesis of related compounds involves chlorinating 2-amino-4,6-dihydropyrimidines to yield new intermediates that can lead to the formation of various pyrrolo[2,3-d]pyrimidinones (Legraverend et al., 1985). This method showcases the complexity and the steps required to synthesize compounds within this chemical family.
Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines have a planar ring system that can be substituted at various positions to alter their properties. The molecular structure is often confirmed using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy, alongside theoretical calculations for verifying structural isomers (Vazirimehr et al., 2017).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, including reductive ring cleavage and cyclocondensation, leading to a diverse range of derivatives with different substituents and properties (Dave & Shah, 1998). These reactions are crucial for the synthesis of targeted molecules with desired functionalities.
Wissenschaftliche Forschungsanwendungen
Synthese von Janus-Kinase (JAK)-Inhibitoren
“7-Allyl-4-chlor-7H-pyrrolo[2,3-D]pyrimidin” ist ein wichtiger Baustein bei der Synthese vieler JAK-Inhibitoren . JAK-Inhibitoren sind Verbindungen, die die Aktivität einer oder mehrerer Enzyme der JAK-Familie hemmen, wodurch der JAK – Signaltransduktor- und Aktivator von Transkriptions-Protein (STAT) -Signalweg gestört wird . Dieser Weg ist an Zellteilungs-, Zelltod- und Tumorbildungsprozessen beteiligt . Eine gestörte JAK-STAT-Signalisierung kann zu einer Vielzahl von Krankheiten führen, die das Immunsystem betreffen .
Behandlung von Krebs
Im Kontext der Entdeckung von Krebsmedikamenten wurden Analoga von “this compound”, die mit verschiedenen Aminen substituiert sind, als potente Inhibitoren der 3-Phosphoinositid-abhängigen Kinase 1 (PDK1) identifiziert, einem wichtigen Ziel in der Krebstherapie .
Behandlung von Entzündungsreaktionen
JAK-Inhibitoren, die mit “this compound” synthetisiert werden können, haben therapeutische Anwendungen bei der Behandlung von Entzündungsreaktionen wie rheumatoider Arthritis, Psoriasis, Myelofibrose, Polycythämie vera, Dermatitis und anderen .
Behandlung von entzündlichen Hauterkrankungen
“this compound” dient als Gerüst für die Entwicklung potenter Kinaseinhibitoren, darunter vielversprechende Kandidaten für innovative Behandlungen von entzündlichen Hauterkrankungen wie atopische Dermatitis .
Synthese von antiviralen Mitteln
Derivate von “this compound” haben sich als potenzielle antivirale Mittel erwiesen .
Herstellung von Medikamenten
“this compound” kann zur Herstellung von JAK-Inhibitoren Tofacitinib, Ruxolitinib, SHR0302 und anderen Medikamenten verwendet werden .
Wirkmechanismus
Target of Action
The primary targets of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones . They are involved in cell division, death, and tumor formation processes .
Mode of Action
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine acts as an inhibitor of JAKs . It binds to these enzymes, thereby interfering with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The inhibition of JAKs by 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine disrupts the JAK-STAT signaling pathway . This disruption may lead to a variety of effects on the immune system, as this pathway is involved in immune response regulation .
Result of Action
The molecular and cellular effects of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division and death processes, and may have therapeutic applications in the treatment of diseases like cancer and inflammatory conditions .
Action Environment
Under normal temperature and humidity conditions, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It serves as a scaffold for developing potent kinase inhibitors . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-D]pyrimidine core . Thus, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .
Cellular Effects
Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .
Molecular Mechanism
The molecular mechanism of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is primarily associated with its role as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Metabolic Pathways
Given its role as a building block in the synthesis of JAK inhibitors , it may be involved in pathways related to the JAK-STAT signaling pathway .
Subcellular Localization
Given its role in the synthesis of JAK inhibitors , it may be localized to areas of the cell where JAK-STAT signaling occurs .
Eigenschaften
IUPAC Name |
4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIQTFDXVDHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594198 | |
| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186519-91-5 | |
| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



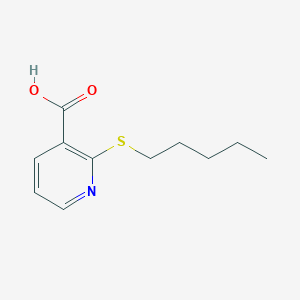
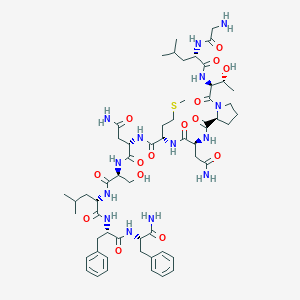
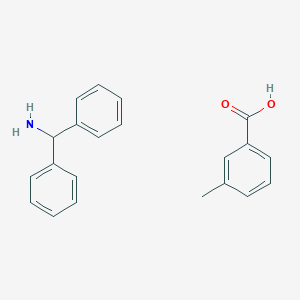


![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

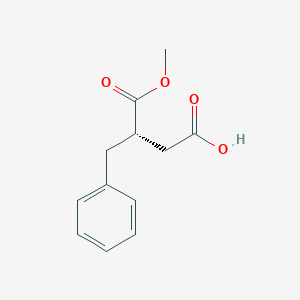
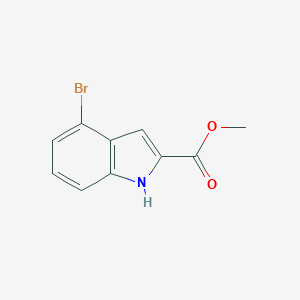
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)